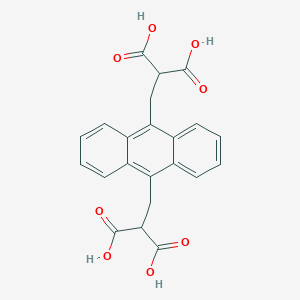

9,10-Anthracenediyl-bis(methylene)dimalonic acid

Descripción general

Descripción

- Sirve como colorante biológico e indicador utilizado para detectar la generación de oxígeno singlete (SOG) .

- Cuando se expone al oxígeno singlete, el ABMDMA sufre fotoblanqueo para formar su correspondiente endoperóxido.

- La reacción se puede monitorizar espectrofotométricamente registrando la disminución de la absorbancia a 400 nm .

Ácido 9,10-antracenildiil-bis(metileno)dimalónico: (ABMDMA) es un derivado soluble en agua del antraceno.

Métodos De Preparación

- El ABMDMA se puede sintetizar a través de varias rutas. Un método común implica la reacción del antraceno con derivados del ácido malónico.

- La reacción generalmente ocurre en condiciones ácidas, y el producto se aísla y purifica.

- Los métodos de producción industrial pueden implicar modificaciones de esta ruta sintética, optimización de las condiciones de reacción y procesos de escalado.

Análisis De Reacciones Químicas

- El ABMDMA puede participar en varias reacciones químicas:

Fotoblanqueo: Como se mencionó anteriormente, reacciona con el oxígeno singlete para formar un endoperóxido.

Reacciones de Sustitución: El ABMDMA puede sufrir reacciones de sustitución en sus grupos metileno.

Oxidación y Reducción: Dependiendo de las condiciones de reacción, puede sufrir oxidación o reducción.

- Los reactivos comunes incluyen generadores de oxígeno singlete, ácidos y agentes oxidantes.

- Los principales productos formados incluyen el endoperóxido fotoblanqueado y los derivados sustituidos.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

ABDA is primarily utilized in PDT, where it acts as a photosensitizer that generates singlet oxygen () upon light irradiation. This process is crucial for treating various cancers and microbial infections.

Case Study: Cancer Treatment Efficacy

A study demonstrated the effectiveness of ABDA in enhancing the therapeutic efficacy of PDT in melanoma cells. The photobleaching of ABDA was monitored spectrophotometrically, revealing a significant decrease in absorbance at 400 nm, indicative of singlet oxygen generation during treatment. The results showed that combining ABDA with other therapeutic agents led to increased tumor cell apoptosis when exposed to light irradiation .

Singlet Oxygen Detection

ABDA serves as a reliable probe for detecting singlet oxygen in biological systems. Its ability to undergo photobleaching allows researchers to quantify ROS production.

Experimental Findings

In experiments involving A375 and B16F10 melanoma cell lines, ABDA was used to measure singlet oxygen levels generated during PDT. The decrease in optical density at 400 nm was directly correlated with the concentration of singlet oxygen produced, confirming ABDA's utility as a sensor for ROS .

Drug Delivery Systems

ABDA has been integrated into drug delivery systems designed to improve the efficacy of anticancer therapies. The compound's responsiveness to light allows for controlled drug release, enhancing therapeutic outcomes.

Innovative Drug Delivery Mechanism

A novel liposomal system incorporating ABDA demonstrated significant potential in delivering chemotherapeutic agents. Upon light activation, singlet oxygen generated by ABDA facilitated the release of encapsulated drugs, such as chlorambucil, leading to enhanced cytotoxic effects against cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Utilizes ABDA as a photosensitizer for cancer treatment | Increased apoptosis in melanoma cells under light exposure |

| Singlet Oxygen Detection | Measures ROS levels using photobleaching technique | Correlation between absorbance decrease and concentration |

| Drug Delivery Systems | Enhances drug release through light activation | Effective release of chlorambucil from liposomes upon irradiation |

Mecanismo De Acción

- El mecanismo del ABMDMA implica su interacción con el oxígeno singlete.

- Actúa como un eliminador, evitando que el oxígeno singlete dañe los componentes celulares.

- Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica.

Comparación Con Compuestos Similares

- La singularidad del ABMDMA radica en su solubilidad en agua y su reactividad específica con el oxígeno singlete.

- Los compuestos similares incluyen derivados del antraceno, como la 9,10-antracendiona y la 9,10-antraquinona.

Actividad Biológica

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a synthetic compound derived from anthracene, notable for its significant role as a biological dye and indicator in various biochemical applications. Its primary utility lies in detecting singlet oxygen generation (SOG), a reactive oxygen species implicated in numerous biological processes and photodynamic therapies.

- Molecular Formula : CHO

- Molecular Weight : 410.37 g/mol

- CAS Number : 307554-62-7

- Density : 1.527 g/cm³

- Solubility : Soluble in DMSO (65 mg/mL) and water under specific pH conditions.

- Flash Point : 418.5°C

ABMDMA acts primarily through photobleaching when exposed to singlet oxygen. The compound can be oxidized to its corresponding endoperoxide, a reaction that can be quantitatively monitored by spectrophotometric methods, specifically by observing the decrease in absorbance at 400 nm. This characteristic makes ABMDMA an effective sensor for monitoring oxidative stress in biological systems.

Detection of Singlet Oxygen

ABMDMA has been extensively utilized as a probe for measuring singlet oxygen levels in various settings:

- Photodynamic Therapy (PDT) : In PDT, ABMDMA is employed to evaluate the efficacy of photosensitizers by measuring the singlet oxygen generated during light exposure. Studies indicate that the phototoxic effects on cancer cells, such as melanoma, are significantly enhanced when ABMDMA is used to monitor singlet oxygen production .

Case Studies

-

Photodynamic Efficacy in Melanoma Treatment :

- A study demonstrated that ABMDMA effectively quantified singlet oxygen generation during the treatment of melanoma cells with photodynamic agents. The results indicated that the presence of ABMDMA correlated with increased cytotoxicity towards A375 and B16-F10 melanoma cell lines due to enhanced singlet oxygen production .

-

Nanoparticle Functionalization :

- Research involving dual-aptamer-decorated nanoparticles highlighted the role of ABMDMA in assessing the singlet oxygen generation capability of these systems. The study showed that the targeted nanoparticles exhibited improved efficacy against breast cancer cells by utilizing ABMDMA as a monitoring agent .

- Ratiometric Singlet Oxygen Sensors :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 410.37 g/mol |

| CAS Number | 307554-62-7 |

| Density | 1.527 g/cm³ |

| Solubility | DMSO (65 mg/mL), Water |

| Flash Point | 418.5°C |

Propiedades

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.